molecular formula C15H28N2O3 B11757590 tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11757590
M. Wt: 284.39 g/mol
InChI Key: JCMBNCFGHFMSAO-LLVKDONJSA-N
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Description

tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: is an organic compound with the molecular formula C13H24N2O3. This compound is part of the spirocyclic family, characterized by a spiro-connected bicyclic system. It is known for its unique structural features, which include a tert-butyl ester group and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification. This step often involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

    Amination: The final step involves the introduction of the amino group. This can be achieved through reductive amination, where the spirocyclic intermediate is reacted with an amine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group present in the spirocyclic core. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxo derivatives or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic core can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific structural features, including the presence of both a tert-butyl ester group and an amino group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl (4S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-13(2,3)20-12(18)17-8-6-15(7-9-17)11(16)10-19-14(15,4)5/h11H,6-10,16H2,1-5H3/t11-/m1/s1

InChI Key

JCMBNCFGHFMSAO-LLVKDONJSA-N

Isomeric SMILES

CC1(C2(CCN(CC2)C(=O)OC(C)(C)C)[C@@H](CO1)N)C

Canonical SMILES

CC1(C2(CCN(CC2)C(=O)OC(C)(C)C)C(CO1)N)C

Origin of Product

United States

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